molecular formula C10H12N2S B2485042 3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine CAS No. 744981-05-3

3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine

Cat. No.: B2485042
CAS No.: 744981-05-3
M. Wt: 192.28
InChI Key: GGPDRZXLCIIBGF-UHFFFAOYSA-N
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Description

3,5,6-trimethylbenzo[d]thiazol-2(3H)-imine is a useful research compound. Its molecular formula is C10H12N2S and its molecular weight is 192.28. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Importance

Benzothiazole derivatives, including 2-(thio)ureabenzothiazoles (TBT and UBT), are compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. These compounds serve as potential therapeutic agents with applications in treating diseases such as rheumatoid arthritis and systemic lupus erythematosus, and as fungicides and herbicides in agricultural practices. The synthesis methodologies of UBTs and TBTs have evolved from 1935 to the present day, highlighting recent approaches to afford these compounds with a variety of substituents. This comprehensive review by Rosales-Hernández et al. (2022) covers chemical aspects and studies on the mechanisms of pharmacological activities, providing insights into their utility for medicinal chemists dedicated to the design and synthesis of new pharmacophores with biological activities (Rosales-Hernández et al., 2022).

Antioxidant Capacity and Reaction Pathways

The antioxidant capacity of benzothiazole derivatives is further elucidated through ABTS/PP decolorization assays. These assays reveal the reaction pathways of antioxidants, particularly phenolic nature ones, which can form coupling adducts with radicals leading to various oxidative degradation products. This understanding is critical for assessing the total antioxidant capacity and the relevance of oxidation products in biological systems. The review by Ilyasov et al. (2020) provides a comparative analysis of literature data on ABTS-based assays, highlighting the need for further research to improve knowledge regarding the specificity and toxicity of chlorinated by-products (Ilyasov et al., 2020).

Thiazolidines and Their Derivatives

Thiazolidine motifs, including saturated five-membered thiazolidines, play a pivotal role in bridging organic synthesis and medicinal chemistry. These motifs are present in various natural and bioactive compounds, exhibiting a wide range of biological properties such as anticancer, anticonvulsant, antimicrobial, and antioxidant activities. The diversity in biological response makes thiazolidine a highly prized moiety. The review by Sahiba et al. (2020) summarizes systematic approaches for the synthesis of thiazolidine and its derivatives, along with their pharmacological activity, emphasizing the benefits of green synthesis and the potential for designing next-generation drug candidates (Sahiba et al., 2020).

Properties

IUPAC Name

3,5,6-trimethyl-1,3-benzothiazol-2-imine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2S/c1-6-4-8-9(5-7(6)2)13-10(11)12(8)3/h4-5,11H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGPDRZXLCIIBGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1C)SC(=N)N2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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